3-methoxy-2-methyl-6-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2H-indazole
説明
The compound 3-methoxy-2-methyl-6-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2H-indazole is a heterocyclic molecule featuring a 2H-indazole core substituted with methoxy and methyl groups at positions 3 and 2, respectively. The indazole ring is further functionalized at position 6 with an azetidine moiety linked to a 4-phenyl-1H-1,2,3-triazole group via a carbonyl bridge. Its synthesis and characterization likely involve advanced crystallographic tools such as SHELXL for refinement and software suites like WinGX/ORTEP for structural visualization .
特性
IUPAC Name |
(3-methoxy-2-methylindazol-6-yl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2/c1-25-21(29-2)17-9-8-15(10-18(17)23-25)20(28)26-11-16(12-26)27-13-19(22-24-27)14-6-4-3-5-7-14/h3-10,13,16H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZWQKYLWPIDLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)C(=O)N3CC(C3)N4C=C(N=N4)C5=CC=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
Indazole derivatives have been known to inhibit, regulate, and/or modulate kinases such as chk1 and chk2.
Mode of Action
It’s known that triazole analogs can form hydrogen bonding and hydrophobic interactions with certain amino acids. This interaction could potentially alter the function of the target protein, leading to changes in cellular processes.
生物活性
3-Methoxy-2-methyl-6-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2H-indazole is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to summarize the available data on its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a methoxy group, a triazole moiety, and an indazole framework. This unique combination may contribute to its biological properties.
Synthesis
The synthesis of 3-methoxy-2-methyl-6-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2H-indazole typically involves multiple steps including:
- Formation of the indazole core.
- Introduction of the triazole ring via click chemistry techniques.
- Functionalization with the azetidine carbonyl group.
Anticancer Activity
Recent studies have demonstrated that compounds with similar triazole and indazole structures exhibit significant anticancer properties. For instance, derivatives have shown antiproliferative effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 1.1 | Thymidylate synthase inhibition |
| Compound B | HCT116 (Colon) | 2.6 | Induction of apoptosis |
| Compound C | HepG2 (Liver) | 1.4 | Cell cycle arrest |
These compounds were found to inhibit thymidylate synthase, crucial for DNA synthesis, thus leading to cell death in cancerous cells .
Antimicrobial Activity
The antimicrobial potential of similar compounds has also been investigated. Studies indicate that certain derivatives demonstrate effective inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | E. coli | 10 µg/mL |
| Compound E | S. aureus | 15 µg/mL |
These findings suggest that the presence of the triazole ring may enhance the interaction with bacterial enzymes .
The mechanisms through which 3-methoxy-2-methyl-6-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2H-indazole exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in DNA synthesis.
- Induced Apoptosis : It can trigger apoptotic pathways in cancer cells.
- Antibacterial Mechanisms : The compound might disrupt bacterial cell wall synthesis or function as a competitive inhibitor at active sites.
Case Studies
A notable study published in Organic & Biomolecular Chemistry highlighted the synthesis and evaluation of various triazole derivatives for their anticancer and antimicrobial activities. The results indicated that compounds similar to 3-methoxy-2-methyl-6-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine] exhibited promising results against multiple cancer cell lines and bacterial strains .
類似化合物との比較
Comparative Analysis with Structurally Similar Compounds
The following comparison focuses on compounds sharing key structural motifs with the target molecule, including indazole, triazole, and azetidine/thiadiazole/thiazole frameworks. Biological activity data (where available) and structure-activity relationships (SAR) are highlighted.
Core Structural Analogues
Key Structural and Functional Comparisons
Indazole vs. Thiadiazole/Thiazole Cores: The target compound’s indazole core is distinct from the thiadiazole/thiazole systems in derivatives 9b and 12a . Indazoles are known for kinase inhibition due to their planar aromaticity, whereas thiadiazoles/thiazoles enhance metabolic stability and π-π stacking interactions. The benzothiazole-pyrazoline hybrid in shares a fused heterocyclic system but lacks the azetidine-triazole motif, which may influence target specificity.
Azetidine-Triazole vs. Triazole-Ethylidene Hydrazine :
- The azetidine-triazole-carbonyl group in the target compound introduces conformational rigidity compared to the triazole-ethylidene hydrazine in 9b and 12a . This rigidity could improve binding affinity but may reduce solubility.
Substituent Effects on Antitumor Activity :
- Methoxy Groups : Present in both the target compound and the benzothiazole derivative , methoxy groups enhance membrane permeability but may reduce metabolic stability.
- Phenyl-Triazole Motifs : Common in all compounds, this moiety is critical for interacting with hydrophobic pockets in enzymes (e.g., kinases) .
Biological Activity Insights: Derivatives 9b and 12a (IC₅₀ < 3.5 μM) demonstrate that triazole-linked thiadiazoles/thiazoles exhibit potent activity against hepatocellular (HepG2) and breast (MCF-7) carcinomas . The absence of azetidine in these derivatives suggests that the target compound’s azetidine-carbonyl bridge could modulate selectivity or potency, though experimental validation is required.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
